

Introduction: The Indazole Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 5-methoxy-1H-indazol-3-amine

Cat. No.: B1357740

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Nitrogen-containing heterocyclic compounds are foundational to the development of novel therapeutics.[1] Among these, the indazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2][3] The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.[2][4] These include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Pazopanib and Axitinib.[2][4]

The versatility of the indazole core stems from its structural features, which allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.[2][5] The 1H-indazol-3-amine moiety, in particular, has garnered significant attention as a highly effective "hinge-binding" fragment in the design of protein kinase inhibitors.[1][6][7] This guide will focus specifically on the 5-methoxy substituted variant, a key intermediate and core structure for a new generation of targeted agents.

Physicochemical Properties of 5-Methoxy-1H-indazol-3-amine

A thorough understanding of the physicochemical properties of a core scaffold is critical for analog design and development.

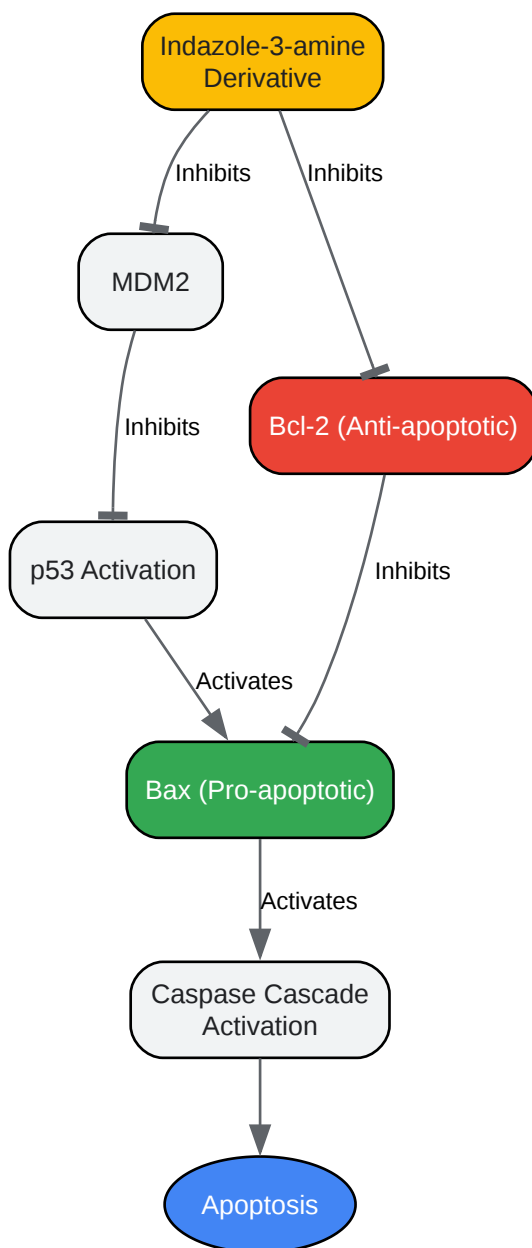
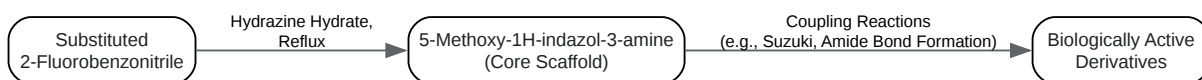
Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃ O	[8]
Molecular Weight	163.18 g/mol	[8]
Monoisotopic Mass	163.07456 Da	[8]
CAS Number	58514-96-8	[9]
Predicted XlogP	1.2	[8]
Appearance	Solid	N/A

Synthesis of the 5-Methoxy-1H-indazol-3-amine Core

The synthesis of the 1H-indazol-3-amine core is a critical first step in the development of its derivatives. A common and efficient method involves the cyclization of an appropriately substituted fluorobenzonitrile with hydrazine hydrate. This approach is scalable and tolerates a variety of functional groups on the benzene ring.

General Synthetic Workflow

The synthesis typically begins with a substituted 2-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the desired amino-indazole ring system.



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